molecular formula C5H10Cl2N2 B580149 (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride CAS No. 1352804-27-3

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride

Cat. No. B580149
CAS RN: 1352804-27-3
M. Wt: 169.049
InChI Key: YPJOEDBLDBQMHO-PXJNDEBCSA-N
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Description

Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid . In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine) .


Synthesis Analysis

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry has transformed the way we conduct chemistry and has expanded our synthetic capabilities . This approach has led to many new preparative routes towards commercially relevant drug compounds achieving more efficient and reproducible manufacture .


Molecular Structure Analysis

The crystal structure of a compound can be solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .


Chemical Reactions Analysis

To determine the amounts or concentrations of substances present in a sample, chemists use a combination of chemical reactions and stoichiometric calculations in a methodology called quantitative analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be used to assess its quality and determine it in pure dosage forms and mixtures with other components . HPLC is the most widely used accessible and specific method .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The compound has been involved in studies examining novel synthetic routes and reactions. For example, research on the nucleophilic addition of amines to the imidazole nucleus presents insights into abnormal addition products and the potential for generating novel compounds through selective reactions (Ohta et al., 2000). Furthermore, the exploration of crystal and molecular structures of symmetric vinamidinium salts offers a perspective on the NLO properties and the pseudo double bond character of C-N bonds, hinting at applications in materials science (Sridhar et al., 2002).

Structure and Molecular Dynamics

Studies on the crystal and molecular structures of compounds related to (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride provide valuable information on their geometric configurations and potential interactions. The research on dimethylzinc-mediated additions of alkenylzirconocenes to aldimines, for instance, demonstrates methodologies for creating allylic amine and C-cyclopropylalkylamine structures, which are important in synthetic organic chemistry (Wipf et al., 2003).

Potential Applications in Materials Science

Investigations into the synthesis and structure of novel strontium complexes with unsymmetrically functionalized β-diketimine ligands reveal the capacity of these compounds to form complexes with unique properties, suggesting applications in the development of new materials (George et al., 2012).

Safety And Hazards

Safety data sheets provide information on the hazards of a chemical and the necessary precautions for safe handling and use .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride can be achieved through a multi-step reaction pathway. The starting material, 2-chloroacetophenone, is reacted with dimethylamine to form N,N-dimethyl-2-chloroacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form N,N-dimethyl-2-chloroacetohydroxamic acid. Finally, this compound is reacted with sodium hydroxide and formaldehyde to form the desired product, (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride.", "Starting Materials": [ "2-chloroacetophenone", "dimethylamine", "hydroxylamine hydrochloride", "sodium hydroxide", "formaldehyde" ], "Reaction": [ "Step 1: React 2-chloroacetophenone with dimethylamine in the presence of a base to form N,N-dimethyl-2-chloroacetophenone.", "Step 2: React N,N-dimethyl-2-chloroacetophenone with hydroxylamine hydrochloride in the presence of a base to form N,N-dimethyl-2-chloroacetohydroxamic acid.", "Step 3: React N,N-dimethyl-2-chloroacetohydroxamic acid with sodium hydroxide and formaldehyde to form (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride." ] }

CAS RN

1352804-27-3

Product Name

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride

Molecular Formula

C5H10Cl2N2

Molecular Weight

169.049

IUPAC Name

(E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride

InChI

InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?;

InChI Key

YPJOEDBLDBQMHO-PXJNDEBCSA-N

SMILES

CN(C)C=C(C=N)Cl.Cl

Origin of Product

United States

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